IXA4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

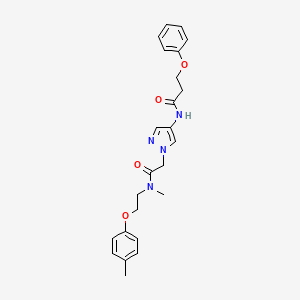

N-[1-[2-[methyl-[2-(4-methylphenoxy)ethyl]amino]-2-oxoethyl]pyrazol-4-yl]-3-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4/c1-19-8-10-22(11-9-19)32-15-13-27(2)24(30)18-28-17-20(16-25-28)26-23(29)12-14-31-21-6-4-3-5-7-21/h3-11,16-17H,12-15,18H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSKMVAWWBSNOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCN(C)C(=O)CN2C=C(C=N2)NC(=O)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185329-96-7 | |

| Record name | N-[1-({methyl[2-(4-methylphenoxy)ethyl]carbamoyl}methyl)-1H-pyrazol-4-yl]-3-phenoxypropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of IXA4 in Endoplasmic Reticulum Proteostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. Perturbations in ER function can lead to the accumulation of misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore protein folding homeostasis, or proteostasis, but its chronic activation can lead to cellular dysfunction and apoptosis, contributing to a variety of diseases. This technical guide delves into the role of IXA4, a novel small molecule activator of the inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1) signaling arm of the UPR. This compound offers a unique pharmacological tool to selectively modulate ER proteostasis, providing therapeutic potential for a range of protein misfolding diseases. This document provides an in-depth overview of this compound's mechanism of action, its effects on cellular and systemic physiology, and detailed protocols for its experimental application.

Introduction: The Unfolded Protein Response and the IRE1/XBP1s Pathway

The UPR is orchestrated by three ER-resident transmembrane sensors: IRE1, PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6)[1][2]. Under ER stress, these sensors become activated and initiate downstream signaling cascades to alleviate the protein folding load[1][3].

The IRE1 pathway is the most evolutionarily conserved branch of the UPR[1][4]. Upon activation, IRE1 oligomerizes and autophosphorylates, leading to the activation of its cytosolic endoribonuclease (RNase) domain[1][4]. This RNase activity has two main functions:

-

XBP1 mRNA Splicing: IRE1 excises a 26-nucleotide intron from the mRNA of the transcription factor XBP1[1]. This unconventional splicing event results in a translational frameshift, producing the active transcription factor XBP1s (spliced XBP1)[1]. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in ER protein folding, quality control, and ER-associated degradation (ERAD)[1].

-

Regulated IRE1-Dependent Decay (RIDD): The IRE1 RNase can also degrade a subset of ER-localized mRNAs, a process known as RIDD[1]. While RIDD can reduce the protein load on the ER, its prolonged activation can be detrimental[5][6].

Chronic ER stress and the associated hyperactivation of IRE1 can also lead to maladaptive responses, including inflammation and apoptosis, through pathways involving TRAF2/JNK signaling[5][6]. Therefore, selective modulation of the adaptive IRE1/XBP1s signaling arm, without triggering the detrimental aspects of IRE1 signaling or the other UPR branches, is a desirable therapeutic strategy.

This compound: A Selective Activator of the IRE1/XBP1s Pathway

This compound is a highly selective, non-toxic small molecule that activates the IRE1/XBP1s signaling pathway[7][8][9]. A key feature of this compound is its ability to induce ER proteostasis remodeling without globally activating the UPR or other cellular stress responses like the heat shock or oxidative stress responses[1][7][9]. This selectivity makes this compound a valuable tool for studying the specific consequences of IRE1/XBP1s activation and a promising therapeutic candidate.

Mechanism of Action

This compound promotes IRE1 autophosphorylation, which is a prerequisite for its RNase activity[1]. This leads to the splicing of XBP1 mRNA and the subsequent production of the active XBP1s transcription factor[1]. Importantly, this compound's mechanism of action is independent of binding to the IRE1 nucleotide-binding pocket[1]. While this compound activates the adaptive XBP1s-mediated transcriptional response, it does not appear to significantly induce the potentially detrimental RIDD pathway or the JNK and c-Jun phosphorylation associated with chronic IRE1 activation[1][4].

Caption: this compound selectively activates the IRE1/XBP1s signaling pathway.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound treatment in various experimental models.

Table 1: In Vitro Effects of this compound

| Cell Line | This compound Concentration | Treatment Duration | Effect | Reference |

| HEK293T | 10 µM | 4 hours | ~40% increase in XBP1s protein levels compared to Thapsigargin | [1] |

| Huh7 | 10 µM | 4 hours | Selective upregulation of XBP1s mRNA (e.g., DNAJB9) without significant increase in ATF6 (BiP) or PERK (CHOP) targets | [1][9] |

| SH-SY5Y | 10 µM | 4 hours | Selective upregulation of XBP1s mRNA | [1][9] |

| CHO7PA2 (expressing APPV717F) | 10 µM | 18 hours | 50% reduction in secreted β-amyloid (Aβ) levels | [1][7][9] |

| Mouse Splenic T cells | 30 µM | 4 days | Significant increase in mitochondrial mass and ATP reserves | [7] |

Table 2: In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice

| Parameter | This compound Dosage | Treatment Duration | Effect | Reference |

| Hepatic IRE1/XBP1s signaling | 50 mg/kg (i.p.) | 8 weeks | Selective activation | [6][7] |

| Glucose Homeostasis | 50 mg/kg (i.p.) | 8 weeks | Improved | [7] |

| Hepatic Gluconeogenesis | 50 mg/kg (i.p.) | 8 weeks | Inhibited | [7] |

| Hepatic Lipogenic Gene Expression (Dgat2, Scd1, Srebf1c) | 50 mg/kg (i.p.) | 8 weeks | Reduced | [7] |

Key Applications and Findings

Amelioration of Amyloid Precursor Protein (APP) Pathology

In cellular models of Alzheimer's disease, this compound has been shown to reduce the secretion of pathogenic Aβ peptides[1]. This is achieved by enhancing the ERAD of mutant APP, thereby preventing its accumulation and secretion[1]. Furthermore, this compound treatment can prevent mitochondrial dysfunction associated with mutant APP overexpression, highlighting the interconnectedness of ER and mitochondrial health[1].

Caption: this compound reduces secreted Aβ by enhancing ERAD of mutant APP.

Systemic Metabolic Remodeling in Obesity

In diet-induced obese mice, systemic administration of this compound leads to a transient activation of the IRE1/XBP1s pathway in the liver[6]. This targeted activation improves glucose homeostasis and insulin sensitivity without inducing the detrimental effects of chronic IRE1 hyperactivation[6][7]. This compound treatment also reduces hepatic steatosis by decreasing the expression of key lipogenic genes[7]. Furthermore, this compound enhances pancreatic beta-cell function, leading to improved glucose-stimulated insulin secretion[10].

Caption: Systemic metabolic benefits of this compound treatment in obesity.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

XBP1 mRNA Splicing Assay by RT-PCR

This assay is used to directly measure the endoribonuclease activity of IRE1.

Materials:

-

Cells of interest (e.g., HEK293T, Huh7)

-

This compound

-

Thapsigargin (Tg) or Tunicamycin (Tm) as positive controls

-

RNA extraction kit

-

Reverse transcriptase and cDNA synthesis kit

-

PCR reagents

-

Primers flanking the XBP1 splice site

-

Agarose gel electrophoresis system

Protocol:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 10 µM) or positive controls for the specified duration (e.g., 4 hours).

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.

-

Gel Electrophoresis: Resolve the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, while the spliced form will be a smaller band.

-

Analysis: Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.

Immunoblotting for UPR Markers

This technique is used to assess the activation state of the different UPR branches.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE system

-

PVDF or nitrocellulose membranes

-

Primary antibodies against:

-

Phospho-IRE1

-

Total IRE1

-

XBP1s

-

Phospho-PERK

-

Total PERK

-

Phospho-eIF2α

-

Total eIF2α

-

BiP (GRP78)

-

CHOP

-

Loading control (e.g., β-actin, GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis. For analyzing IRE1 phosphorylation, Phos-tag™ SDS-PAGE can be used to separate phosphorylated and unphosphorylated forms[1].

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

[35S] Metabolic Labeling for APP Degradation

This pulse-chase experiment is used to assess the effect of this compound on the stability and degradation of APP.

Materials:

-

Cells expressing the protein of interest (e.g., CHO7PA2 cells expressing APPV717F)

-

This compound

-

[35S]methionine/cysteine labeling medium

-

Chase medium (complete medium with excess unlabeled methionine and cysteine)

-

Lysis buffer

-

Antibody against APP for immunoprecipitation

-

Protein A/G beads

-

Scintillation counter or autoradiography film

Protocol:

-

Pre-treatment: Treat cells with this compound (e.g., 10 µM) for a specified period (e.g., 16 hours) prior to labeling[1].

-

Pulse Labeling: Starve cells in methionine/cysteine-free medium, then pulse-label with [35S]methionine/cysteine for a short period (e.g., 30 minutes) to label newly synthesized proteins[1].

-

Chase: Wash the cells and incubate in chase medium for various time points (e.g., 0, 1, 2 hours)[1]. Collect both the cell lysates and the conditioned media at each time point.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the [35S]-labeled APP from both the lysates and media using an anti-APP antibody and protein A/G beads.

-

Analysis: Resolve the immunoprecipitated proteins by SDS-PAGE and visualize by autoradiography. Quantify the amount of labeled APP remaining at each time point to determine its degradation rate. The fraction of remaining APP can be calculated as: (APP in lysate at time t + APP in media at time t) / (APP in lysate at t=0 + APP in media at t=0)[1].

Conclusion and Future Directions

This compound represents a significant advancement in the field of ER proteostasis research. Its ability to selectively activate the adaptive IRE1/XBP1s signaling pathway without inducing a global UPR or other stress responses provides a powerful tool to dissect the intricate roles of this pathway in health and disease. The preclinical data demonstrating its efficacy in models of Alzheimer's disease and obesity highlight its therapeutic potential.

Future research should focus on further elucidating the downstream targets of the this compound-induced XBP1s response in different cell types and disease contexts. In vivo studies in a broader range of disease models are warranted to fully explore its therapeutic applications. Additionally, the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties will be crucial for its translation into the clinic. The continued study of this compound and similar molecules will undoubtedly deepen our understanding of ER proteostasis and pave the way for novel therapeutic strategies for a host of debilitating diseases.

References

- 1. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRE1/XBP1 and endoplasmic reticulum signaling — from basic to translational research for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endoplasmic reticulum stress in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

The Function of IXA4 in Cellular Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IXA4 is a highly selective, non-toxic small molecule activator of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway, a key branch of the unfolded protein response (UPR). This guide provides a comprehensive overview of the molecular function of this compound, its mechanism of action, and its effects on various cellular signaling pathways. We will delve into the quantitative data from key experiments, provide detailed experimental protocols, and visualize the complex biological processes through signaling pathway and workflow diagrams. This document is intended to serve as a core technical resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.

Introduction to this compound and the IRE1/XBP1s Pathway

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. When the ER's protein-folding capacity is overwhelmed, a state known as ER stress, the cell activates a set of signaling pathways collectively called the unfolded protein response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged. The UPR is mediated by three ER-resident transmembrane proteins: IRE1, PERK, and ATF6.

This compound is a pharmacological tool that selectively activates the IRE1 branch of the UPR.[1][2] IRE1 is a dual-function enzyme, possessing both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1 oligomerizes and autophosphorylates, leading to the unconventional splicing of XBP1 mRNA. This splicing event removes a 26-nucleotide intron, resulting in a frameshift that produces the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in ER protein folding, quality control, and degradation, thereby enhancing the cell's capacity to handle unfolded proteins.

Crucially, this compound activates the IRE1/XBP1s pathway without inducing the other UPR branches (PERK and ATF6) or the pro-apoptotic outputs of IRE1, such as Regulated IRE1-Dependent Decay (RIDD) of mRNAs and activation of the JNK signaling pathway.[3][4][5] This selectivity makes this compound an invaluable tool for studying the specific roles of the IRE1/XBP1s pathway and a potential therapeutic agent for diseases associated with ER stress.

Mechanism of Action of this compound

This compound's mechanism of action involves direct or indirect interaction with IRE1, promoting its autophosphorylation and subsequent RNase activity.[5][6] This leads to the selective splicing of XBP1 mRNA to its active form, XBP1s. The resulting XBP1s transcription factor then drives the expression of a suite of genes that remodel ER proteostasis.[6]

Signaling Pathway of this compound-Mediated IRE1/XBP1s Activation

Caption: this compound selectively activates the IRE1/XBP1s signaling pathway.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data from key studies on this compound, providing insights into its potency and effects in various experimental models.

Table 1: In Vitro Efficacy of this compound

| Cell Line | This compound Concentration | Treatment Duration | Effect | Reference |

| HEK293T | 10 µM | 4 hours | Selectively upregulates XBP1s mRNA. | [2] |

| Huh7 | 10 µM | 4 hours | Selectively upregulates XBP1s mRNA. | [2] |

| SH-SY5Y | 10 µM | 4 hours | Selectively upregulates XBP1s mRNA. | [2] |

| CHO7PA2 (expressing APPV717F) | 10 µM | 18 hours | Reduces Aβ levels by 50% in conditioned media. | [2][7] |

| Mouse Splenic T cells | 30 µM | 4 days | Significantly increased mitochondrial mass and ATP reserves. | [7] |

| Primary Mouse Hepatocytes | 10 µM | 12 hours | Induces expression of XBP1s target genes (Dnajb9, Hspa5). | [3] |

Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice

| Parameter | This compound Dosage | Treatment Duration | Effect | Reference |

| IRE1/XBP1s Signaling in Liver | 50 mg/kg/day (i.p.) | 8 weeks | Selectively activated the pathway. | [4][7] |

| Glucose Homeostasis | 50 mg/kg/day (i.p.) | 8 weeks | Improved glucose metabolism. | [7][8] |

| Hepatic Gluconeogenesis | 50 mg/kg/day (i.p.) | 8 weeks | Inhibited. | [7] |

| Hepatic Lipogenic Gene Expression | 50 mg/kg/day (i.p.) | 8 weeks | Reduced expression of Dgat2, Scd1, and Srebf1c. | [7] |

| Hepatic Steatosis | 50 mg/kg/day (i.p.) | 8 weeks | Reduced. | [4] |

| Pancreatic β cell function | 50 mg/kg/day (i.p.) | 8 weeks | Enhanced. | [3][4] |

Key Applications and Cellular Effects of this compound

Neurodegenerative Diseases

This compound has shown promise in models of neurodegenerative diseases. By activating the IRE1/XBP1s pathway, this compound can reduce the secretion of amyloid precursor protein (APP) and prevent APP-associated mitochondrial dysfunction.[1] In CHO7PA2 cells expressing a mutant form of APP, this compound treatment (10 µM for 18 hours) resulted in a 50% reduction in secreted β-amyloid (Aβ) levels.[2][7]

Metabolic Diseases

In the context of metabolic diseases, particularly obesity and type 2 diabetes, this compound has demonstrated significant therapeutic potential. In diet-induced obese (DIO) mice, chronic treatment with this compound (50 mg/kg/day for 8 weeks) led to improved systemic glucose metabolism, reduced hepatic fat accumulation (steatosis), and enhanced insulin action in the liver.[3][4][7][8] These effects are attributed to the this compound-mediated activation of IRE1/XBP1s signaling in the liver and pancreas.[3][4]

T Cell Function

Recent studies have indicated a role for the IRE1/XBP1s pathway in T cell metabolism and function. Treatment of mouse splenic T cells with this compound (30 µM for 4 days) resulted in a significant increase in mitochondrial mass and ATP reserves, suggesting that this compound can enhance T cell metabolic fitness.[7]

Detailed Experimental Protocols

In Vitro Cell-Based Assays

Objective: To assess the selective activation of the IRE1/XBP1s pathway by this compound in cultured cells.

Cell Lines: HEK293T, Huh7, SH-SY5Y.

Protocol:

-

Seed cells in appropriate culture plates and grow to 70-80% confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with 10 µM this compound or vehicle (DMSO) for 4 hours.

-

Harvest cells and extract total RNA using a suitable kit.

-

Perform reverse transcription to generate cDNA.

-

Analyze the expression of UPR target genes by quantitative PCR (qPCR).

-

IRE1/XBP1s targets: XBP1s, DNAJB9

-

ATF6 target: HSPA5 (BiP)

-

PERK target: DDIT3 (CHOP)

-

-

Analyze the results to confirm selective upregulation of IRE1/XBP1s target genes.[2]

Workflow for In Vitro Assay

Caption: Experimental workflow for in vitro analysis of this compound activity.

In Vivo Studies in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the effect of this compound on metabolic parameters in a mouse model of obesity.

Animal Model: Diet-induced obese (DIO) mice.

Protocol:

-

Induce obesity in mice by feeding a high-fat diet for a specified period (e.g., 3 weeks).[7]

-

Prepare the this compound formulation (e.g., in 10% DMSO, 30% Kolliphor EL:ethanol (2:1), 60% saline).[7]

-

Administer this compound (50 mg/kg) or vehicle once daily via intraperitoneal (i.p.) injection for 8 weeks.[5][7]

-

Monitor body weight and food intake weekly.

-

Perform metabolic tests such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at specified time points.

-

At the end of the treatment period, sacrifice the animals and harvest tissues (liver, pancreas) for further analysis.

-

Analyze gene expression in the liver by RNA-seq or qPCR to confirm IRE1/XBP1s activation and assess changes in gluconeogenic and lipogenic gene expression.[3][5]

-

Perform histological analysis of the liver to assess steatosis.[4]

Conclusion and Future Directions

This compound is a powerful and selective activator of the IRE1/XBP1s signaling pathway, offering a unique opportunity to dissect the roles of this pathway in health and disease. The data summarized in this guide highlight its potential as a therapeutic agent for a range of disorders, including neurodegenerative and metabolic diseases. Future research should focus on further elucidating the downstream targets of the this compound-activated pathway, optimizing its pharmacokinetic and pharmacodynamic properties for clinical translation, and exploring its efficacy in a broader range of disease models. The detailed protocols and visualizations provided herein serve as a foundational resource for researchers embarking on studies involving this promising compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. sciencedaily.com [sciencedaily.com]

The Influence of IXA4 on Amyloid Precursor Protein Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IXA4 is a novel small molecule that has demonstrated significant potential in modulating the processing and secretion of amyloid precursor protein (APP), a key protein implicated in the pathogenesis of Alzheimer's disease. As a highly selective activator of the inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway, this compound offers a targeted approach to reprogramming endoplasmic reticulum (ER) proteostasis. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. The information presented herein is intended to equip researchers and drug development professionals with the comprehensive knowledge required to evaluate and potentially harness the therapeutic utility of this compound.

Introduction

The accumulation of amyloid-beta (Aβ) peptides, derived from the proteolytic processing of APP, is a central event in the pathology of Alzheimer's disease. The secretases that cleave APP can follow two main pathways: the non-amyloidogenic pathway, which precludes Aβ formation, and the amyloidogenic pathway, which leads to the generation of Aβ peptides that can aggregate and form plaques in the brain.[1] Modulating APP processing to favor the non-amyloidogenic pathway or to enhance the degradation of APP is a promising therapeutic strategy.

This compound has emerged as a tool to selectively activate the IRE1/XBP1s arm of the unfolded protein response (UPR) without globally inducing other stress-responsive signaling pathways.[2][3][4] This selective activation has been shown to reduce the secretion of APP and Aβ, highlighting its potential as a therapeutic agent.[3][4] This document will delve into the core aspects of this compound's effect on APP secretion, providing a technical foundation for further research and development.

Quantitative Data on this compound's Effect on APP and Aβ Secretion

The following table summarizes the key quantitative findings from studies investigating the impact of this compound on APP processing and Aβ secretion.

| Cell Line | This compound Concentration | Treatment Duration | Effect on Aβ Levels in Conditioned Media | Effect on APP Levels | Reference |

| CHO7PA2 (expressing APPV717F) | 10 µM | 18 hours | ~50% reduction | Reduced levels in both cell lysates and conditioned media | [3][4] |

| HEK293T | 10 µM | 4 hours | Not specified | Not specified, but selective upregulation of XBP1s mRNA observed | [3] |

| Huh7 | 10 µM | 4 hours | Not specified | Not specified, but selective upregulation of XBP1s mRNA observed | [4] |

| SH-SY5Y | 10 µM | 4 hours | Not specified | Not specified, but selective upregulation of XBP1s mRNA observed | [4] |

Table 1: Summary of Quantitative Effects of this compound on APP and Aβ

Core Signaling Pathway: this compound and the IRE1/XBP1s Axis

This compound's primary mechanism of action is the selective activation of the IRE1/XBP1s signaling pathway, a key branch of the UPR.[2][3][4] Under ER stress, IRE1, an ER-resident transmembrane protein, becomes activated. Its RNase domain then unconventionally splices XBP1 mRNA, leading to the translation of the active transcription factor XBP1s. XBP1s translocates to the nucleus and upregulates genes involved in ER-associated degradation (ERAD), protein folding, and quality control.[5] this compound pharmacologically induces this pathway, leading to enhanced degradation of APP, thereby reducing its availability for amyloidogenic processing and subsequent Aβ secretion.[4]

References

- 1. Physiological effects of amyloid precursor protein and its derivatives on neural stem cell biology and signaling pathways involved - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of IXA4 on Glucose Homeostasis and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IXA4 is a novel, selective small-molecule activator of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway, a critical component of the unfolded protein response (UPR). This technical guide provides an in-depth analysis of the preclinical evidence demonstrating the significant impact of this compound on glucose homeostasis and metabolism. In diet-induced obese (DIO) mice, a model that recapitulates key aspects of human type 2 diabetes, this compound has been shown to improve systemic glucose metabolism, enhance insulin sensitivity, and promote pancreatic β-cell function. This document summarizes the key quantitative data, details the experimental protocols used in these pivotal studies, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction: The Unfolded Protein Response and Metabolic Disease

The endoplasmic reticulum (ER) is a central organelle for protein folding and secretion. Perturbations in ER function lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this stress, cells activate a sophisticated signaling network called the unfolded protein response (UPR). The UPR is mediated by three ER-resident transmembrane proteins: IRE1, PERK, and ATF6.

In the context of obesity and type 2 diabetes, chronic ER stress in metabolic tissues like the liver, adipose tissue, and pancreatic β-cells is a key contributor to insulin resistance and metabolic dysfunction. The IRE1 pathway, the most evolutionarily conserved branch of the UPR, plays a dual role. Its adaptive arm, mediated by the splicing of XBP1 mRNA to its active form (XBP1s), promotes cell survival and restores ER homeostasis. However, chronic hyperactivation of IRE1 can lead to maladaptive responses, including inflammation and apoptosis.

This compound has emerged as a promising therapeutic candidate due to its ability to transiently and selectively activate the protective IRE1/XBP1s signaling arm without inducing the detrimental downstream effects associated with chronic IRE1 activation.[1][2][3]

Mechanism of Action of this compound

This compound acts as a selective pharmacological activator of IRE1.[1][4] Its mechanism confers a targeted reprogramming of ER proteostasis.[5] Upon activation by this compound, the endoribonuclease domain of IRE1 is engaged, leading to the unconventional splicing of XBP1 mRNA. This splicing event removes a 26-nucleotide intron, resulting in a frameshift that allows for the translation of the active transcription factor, XBP1s.

XBP1s then translocates to the nucleus and upregulates the expression of a suite of genes involved in ER protein folding, quality control, and degradation, thereby enhancing the cell's capacity to manage protein folding load and mitigate ER stress.[1][6] Crucially, this compound's activation of IRE1 is transient, which avoids the sustained IRE1 signaling that can trigger pro-inflammatory and pro-apoptotic pathways.[1][3]

Figure 1: Signaling pathway of this compound-mediated IRE1/XBP1s activation.

Preclinical Efficacy in Diet-Induced Obese (DIO) Mice

Chronic treatment with this compound in a diet-induced obese (DIO) mouse model has demonstrated significant improvements in multiple facets of glucose homeostasis and metabolism.[1][2] These effects are observed without significant changes in body weight or food intake.[7]

Improved Systemic Glucose Homeostasis

This compound treatment leads to a notable improvement in systemic glucose control. This is evidenced by reductions in key metabolic parameters after 46 days of treatment.[1][7]

| Parameter | Vehicle Control (Mean ± SEM) | This compound-Treated (Mean ± SEM) | P-value |

| Fasting Blood Glucose (mg/dL) | ~160 | ~130 | < 0.05 |

| Fasting Plasma Insulin (ng/mL) | ~2.5 | ~1.5 | < 0.05 |

| HOMA-IR | ~10 | ~5 | < 0.05 |

| Table 1: Effect of Chronic this compound Treatment on Systemic Glucose Homeostasis in DIO Mice. Data are approximated from graphical representations in Madhavan et al., 2022.[1][7] |

Furthermore, this compound-treated mice exhibit enhanced glucose clearance during an oral glucose tolerance test (OGTT), indicating improved overall glucose disposal.[1][7]

Enhanced Hepatic Insulin Action and Reduced Gluconeogenesis

The liver is a primary site of action for this compound.[1][8] Treatment with this compound improves hepatic insulin sensitivity, as indicated by increased AKT phosphorylation in the liver following a glucose challenge.[1] This enhanced insulin action contributes to the suppression of hepatic gluconeogenesis.[1][8] The mechanism involves the IRE1-dependent post-translational degradation of FOXO1, a key transcription factor for gluconeogenic genes.[1]

Amelioration of Hepatic Steatosis

In addition to its effects on glucose metabolism, this compound treatment also reduces hepatic steatosis (fatty liver).[1][2][3] This is achieved through the IRE1/XBP1s-dependent remodeling of the hepatic transcriptome, leading to a reduction in the expression of key lipogenic genes.[1][8]

Enhanced Pancreatic β-Cell Function

A significant advantage of systemic this compound administration is its positive impact on pancreatic β-cell function.[1][9] this compound treatment enhances glucose-stimulated insulin secretion (GSIS).[1][9] In islets isolated from this compound-treated DIO mice, basal insulin secretion is reduced, and GSIS is increased.[1][9] Additionally, this compound treatment improves the processing of proinsulin to mature insulin.[1][9]

| Parameter | Observation in this compound-Treated DIO Mice |

| Glucose-Stimulated Insulin Secretion (GSIS) | Increased in isolated islets and Min6 cells[1][9] |

| Basal Insulin Secretion | Reduced in isolated islets[1][9] |

| Proinsulin:Insulin Ratio | Reduced, indicating improved proinsulin processing[1][9] |

| Islet Size | Modestly increased[1] |

| Table 2: Effects of this compound on Pancreatic β-Cell Function. |

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the evaluation of this compound's metabolic effects.

Animal Studies

-

Model: Male diet-induced obese (DIO) C57BL/6J mice.[8]

-

Diet: High-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 3 weeks prior to treatment).[8]

-

This compound Administration: Daily intraperitoneal (i.p.) injection of this compound (50 mg/kg) or vehicle.[8] The vehicle formulation is typically 10% DMSO, 30% Kolliphor EL:ethanol (2:1), and 60% saline.[8]

-

Duration: Chronic studies are typically conducted for up to 8 weeks.[3][8]

Figure 2: General experimental workflow for in vivo studies with this compound in DIO mice.

Glucose and Insulin Tolerance Tests

-

Oral Glucose Tolerance Test (OGTT): Mice are fasted overnight (e.g., 12 hours). A baseline blood glucose measurement is taken, followed by oral gavage of a glucose solution (e.g., 2 g/kg body weight). Blood glucose is then measured at specified intervals (e.g., 15, 30, 60, 90, 120 minutes) post-gavage.[1]

-

Insulin Tolerance Test (ITT): Mice are fasted for a shorter period (e.g., 4 hours). A baseline blood glucose measurement is taken, followed by an intraperitoneal injection of insulin (e.g., 0.75 U/kg Novolin). Blood glucose is measured at subsequent time points.[1]

Gene Expression Analysis

-

Method: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Protocol: RNA is extracted from tissues (e.g., liver, pancreas) and reverse-transcribed into cDNA. qPCR is then performed using primers specific for target genes (e.g., Xbp1s, Dnajb9, Chop) and housekeeping genes for normalization.[1][10]

Protein Analysis

-

Method: Immunoblotting (Western Blot).

-

Protocol: Tissues are lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-AKT, AKT, FOXO1) and corresponding secondary antibodies.[1]

In Vitro and Ex Vivo Assays

-

Primary Hepatocyte Culture: Hepatocytes are isolated from mice and treated with this compound to assess direct effects on gene expression and signaling pathways.[1]

-

Islet Isolation and GSIS Assay: Pancreatic islets are isolated from treated and control mice. Islets are then incubated in low glucose (e.g., 2.8 mM) followed by high glucose (e.g., 16.8 mM) conditions. Insulin secreted into the media is measured to determine GSIS.[1][9]

-

Cell Line Studies: Cell lines such as Min6 (pancreatic β-cell) are used to investigate molecular mechanisms in a controlled environment.[1][9]

Conclusion and Future Directions

Future research will likely focus on:

-

Optimizing the pharmacokinetic and pharmacodynamic properties of this compound and related compounds for potential clinical development.[12]

-

Exploring the efficacy of this compound in other models of metabolic disease.

-

Investigating the long-term safety and efficacy of selective IRE1/XBP1s activation.

This technical guide provides a comprehensive overview of the current understanding of this compound's impact on glucose metabolism, offering a valuable resource for researchers and drug development professionals in the field.

References

- 1. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Scripps Research scientists unveil promising new approach to diabetes prevention | Scripps Research [scripps.edu]

- 4. selleckchem.com [selleckchem.com]

- 5. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. glpbio.com [glpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of a Selective Pharmacologic IRE1/XBP1s Activator with Enhanced Tissue Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IXA4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

IXA4 is a highly selective, non-toxic small molecule activator of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway.[1][2][3][4][5] This pathway is a key branch of the Unfolded Protein Response (UPR), a cellular stress response to accumulated unfolded or misfolded proteins in the endoplasmic reticulum (ER). Unlike global UPR activators, this compound selectively triggers the IRE1/XBP1s axis without inducing other stress-responsive pathways like the heat shock response or oxidative stress response.[1][2][3][6] Its mechanism of action involves the autophosphorylation of IRE1, leading to the unconventional splicing of XBP1 mRNA and the subsequent translation of the active XBP1s transcription factor.[6][7] XBP1s then upregulates genes involved in ER proteostasis, including chaperones and folding enzymes, to restore cellular homeostasis.[6]

These application notes provide a summary of quantitative data from cell culture experiments using this compound and detailed protocols for key assays.

Data Presentation

Summary of In Vitro this compound Treatment Parameters and Effects

| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |

| CHO7PA2 (expressing APPV717F) | 10µM | 18 hours | 50% reduction in secreted β-amyloid (Aβ) levels.[3][4][8] | [3][4][8] |

| Mouse Splenic T Cells | 30µM | 4 days | Significant increase in mitochondrial mass and ATP reserves.[4][8] | [4][8] |

| Primary Mouse Hepatocytes | 10µM | 12 hours | Induced expression of XBP1s target genes Dnajb9 and Hspa5.[1][7] | [1][7] |

| HEK293T | 10µM | 4 hours | Promotes adaptive IRE1/XBP1s signaling but not Regulated IRE1-Dependent Decay (RIDD).[2][3][9] | [2][3][9] |

| Huh7 and SH-SY5Y | 10µM | 4 hours | Selectively upregulates XBP1s mRNA relative to ATF6 and PERK target genes.[2][3][6][9] | [2][3][6][9] |

| Min6 | 10µM | 6 hours | Increased expression of Xbp1s mRNA.[10] | [10] |

Effects of this compound on Gene and Protein Expression

| Target | Cell/Tissue Type | This compound Concentration | Treatment Duration | Fold Change/Effect | Reference |

| Dnajb9 mRNA | Primary Mouse Hepatocytes | 10µM | 12 hours | Upregulated | [1] |

| Hspa5 mRNA | Primary Mouse Hepatocytes | 10µM | 12 hours | Upregulated | [1] |

| XBP1s Protein | HEK293T | 10µM | 4 hours | Increased to ~40% of Thapsigargin-induced levels | [6] |

| Phospho-PERK & Phospho-eIF2α | HEK293T | 10µM | 4 hours | No significant increase | [6] |

| SEC24D Protein | HEK293T | Not specified | Not specified | Increased protein levels | [6] |

| Xbp1s mRNA | Min6 cells | 10µM | 6 hours | Upregulated | [10] |

Signaling Pathway and Experimental Workflow

This compound-Mediated IRE1/XBP1s Signaling Pathway

Caption: this compound selectively activates the IRE1/XBP1s signaling pathway.

General Experimental Workflow for this compound Treatment in Cell Culture

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | IRE1 | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of IXA4 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo dosage and administration of IXA4, a selective activator of the IRE1/XBP1s signaling pathway, in mouse models. The protocols and data presented are compiled from preclinical studies investigating the therapeutic potential of this compound in metabolic diseases.

Introduction

This compound is a small molecule compound that has been identified as a highly selective and non-toxic activator of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway.[1][2] This pathway is a critical component of the unfolded protein response (UPR), a cellular stress response aimed at restoring endoplasmic reticulum (ER) proteostasis. In the context of metabolic diseases such as obesity and type 2 diabetes, chronic ER stress can lead to cellular dysfunction. This compound offers a therapeutic strategy by selectively activating the adaptive arm of the UPR, which can improve cellular function and systemic metabolism.[3][4]

Preclinical studies in diet-induced obese (DIO) mice have demonstrated that this compound administration can lead to significant improvements in glucose metabolism, insulin sensitivity, and hepatic steatosis.[3][5] These beneficial effects are achieved through the transient and protective activation of IRE1/XBP1s signaling in key metabolic tissues like the liver and pancreas, without triggering the detrimental aspects of IRE1 hyperactivation.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in mouse models.

Table 1: In Vivo Dosage and Administration of this compound

| Parameter | Details | Reference |

| Compound | This compound | [1][5] |

| Mouse Model | Diet-Induced Obese (DIO) C57BL/6J and C57BL/6N male mice | [1][5] |

| Dosage | 50 mg/kg/day | [1][5] |

| Administration Route | Intraperitoneal (i.p.) injection | [1][5] |

| Treatment Duration | Acute (single dose) and Chronic (up to 8 weeks) | [1][5] |

| Formulation | 10% DMSO, 30% Kolliphor EL:ethanol (2:1 ratio), 60% saline | [1] |

Table 2: Pharmacokinetic and Pharmacodynamic Profile of this compound in Mice

| Parameter | Observation | Time Point | Reference |

| Target Engagement | Increased hepatic expression of Dnajb9 (an XBP1s target gene) | Peak at 4 hours post-injection | [5][6] |

| Duration of Action | Hepatic Dnajb9 expression returns to baseline | Within 8 hours of dosing | [5][6] |

| Metabolic Effects (Chronic) | Improved glucose metabolism and insulin activity | After 8 weeks of treatment | [3] |

| Hepatic Effects (Chronic) | Reduced fat buildup and inflammation in the liver | After 8 weeks of treatment | [3] |

| Pancreatic Effects (Chronic) | No loss of insulin-producing cells | After 8 weeks of treatment | [3] |

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

The diagram below illustrates the mechanism of action of this compound. Under conditions of ER stress, IRE1 is activated. This compound selectively promotes the splicing of XBP1 mRNA by the RNase domain of IRE1, leading to the production of the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates genes involved in restoring ER proteostasis and improving metabolic function.

Caption: this compound selectively activates the IRE1/XBP1s signaling pathway.

Experimental Workflow for In Vivo this compound Administration

The following diagram outlines the typical workflow for an in vivo study investigating the effects of this compound in a diet-induced obese mouse model.

Caption: Workflow for in vivo studies of this compound in DIO mice.

Experimental Protocols

Preparation of this compound Formulation for Injection

Objective: To prepare a sterile, injectable formulation of this compound for intraperitoneal administration in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Kolliphor® EL (Cremophor® EL)

-

Ethanol (200 proof), sterile

-

Saline (0.9% NaCl), sterile, injectable grade

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Protocol:

-

Prepare the Kolliphor EL:Ethanol Mixture:

-

In a sterile tube, prepare a 2:1 (v/v) mixture of Kolliphor EL and ethanol. For example, mix 200 µL of Kolliphor EL with 100 µL of ethanol.

-

Vortex briefly to ensure a homogenous solution.

-

-

Dissolve this compound in DMSO:

-

Weigh the required amount of this compound powder based on the number of animals and the 50 mg/kg dosage.

-

Dissolve the this compound powder in DMSO to create a stock solution. The final concentration of DMSO in the injection vehicle will be 10%.

-

-

Prepare the Final Formulation:

-

In a sterile tube, combine the components in the following ratio:

-

10% DMSO (containing the dissolved this compound)

-

30% Kolliphor EL:Ethanol (2:1) mixture

-

60% Saline

-

-

Example for 1 mL of final formulation:

-

Add 100 µL of the this compound/DMSO stock solution.

-

Add 300 µL of the Kolliphor EL:Ethanol mixture.

-

Add 600 µL of sterile saline.

-

-

Vortex the solution thoroughly until it is clear and homogenous.

-

This formulation should be prepared fresh daily before administration.

-

Intraperitoneal (i.p.) Injection Procedure

Objective: To administer the prepared this compound formulation to mice via intraperitoneal injection.

Materials:

-

Prepared this compound formulation

-

Mouse restrainer (optional, depending on handler's skill)

-

27-30 gauge needles

-

1 mL syringes

-

70% ethanol for disinfection

Protocol:

-

Animal Restraint:

-

Properly restrain the mouse to expose the abdomen. This can be done by scruffing the neck and securing the tail.

-

-

Injection Site:

-

Locate the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent injury to the bladder or cecum.

-

-

Administration:

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.

-

Slowly inject the calculated volume of the this compound formulation. The injection volume should be appropriate for the mouse's weight (typically 5-10 mL/kg).

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-Injection Monitoring:

-

Monitor the animal for any immediate adverse reactions.

-

Acute Pharmacodynamic Study Protocol

Objective: To assess the acute in vivo effects of this compound on target gene expression in the liver.

Protocol:

-

Animal Dosing:

-

Administer a single dose of 50 mg/kg this compound via i.p. injection to a cohort of mice.[5]

-

Include a vehicle control group.

-

-

Time Points for Tissue Collection:

-

Euthanize subsets of mice at various time points post-injection (e.g., 4, 8, and 24 hours).[6]

-

-

Tissue Harvesting:

-

At each time point, euthanize the mice and perform a laparotomy to expose the liver.

-

Excise a portion of the liver and immediately snap-freeze it in liquid nitrogen to preserve RNA integrity.[1]

-

Store the frozen tissue at -80°C until analysis.

-

-

Gene Expression Analysis:

-

Extract total RNA from the liver tissue using a standard method (e.g., TRIzol reagent or a commercial kit).

-

Perform reverse transcription to synthesize cDNA.

-

Use quantitative real-time PCR (RT-qPCR) to measure the expression levels of XBP1s target genes, such as Dnajb9, and normalize to a housekeeping gene.[5]

-

Concluding Remarks

The protocols and data provided herein offer a solid foundation for conducting in vivo research with this compound in mouse models of metabolic disease. Adherence to these guidelines will facilitate the reproducible and effective investigation of this promising therapeutic compound. Researchers should always conduct their experiments in accordance with approved animal care and use protocols.

References

- 1. glpbio.com [glpbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of IXA4 Stock Solution with DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

IXA4 is a highly selective, non-toxic small molecule activator of the inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway.[1][2][3] This pathway is a central component of the unfolded protein response (UPR), a cellular stress response to accumulated unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2] this compound activates IRE1/XBP1s signaling without globally activating the UPR or other stress-responsive pathways.[1][2] This selective activation has shown therapeutic potential in various disease models, including metabolic diseases and neurodegenerative disorders, by promoting ER proteostasis remodeling.[3][4][5] For instance, this compound has been shown to reduce the secretion of amyloid precursor protein (APP) and prevent APP-associated mitochondrial dysfunction.[1][4] In mouse models of obesity, this compound improves glucose homeostasis and reduces hepatic steatosis.[3][5][6]

This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 436.5 g/mol | [1][2][7][8] |

| Molecular Formula | C₂₄H₂₈N₄O₄ | [2][7][8][9] |

| CAS Number | 1185329-96-7 | [2][3][8][9] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98% | [8] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Reference |

| DMSO | 87 - 100 mg/mL (199.31 - 229.10 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Sonication may be required to aid dissolution. | [1][2] |

| Ethanol | 11 mg/mL | [1] | |

| Water | Insoluble | [1] | |

| DMF | 10 mg/mL | [8] | |

| PBS (pH 7.2) | 0.3 mg/mL | [8] |

Table 3: Storage and Stability of this compound

| Form | Storage Temperature | Stability | Reference |

| Solid Powder | -20°C | ≥ 3 years | [2][7] |

| 4°C | 2 years | [2] | |

| Stock Solution in DMSO | -80°C | ≥ 1 year | [1][2][7] |

| -20°C | 1 - 6 months | [1][2] |

Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated micropipettes and sterile tips

-

Analytical balance

Procedure:

-

Equilibration: Allow the this compound vial to equilibrate to room temperature for at least 1 hour before opening to prevent condensation of moisture.[10]

-

Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.365 mg of this compound (Molecular Weight = 436.5 g/mol ).

-

Dissolution:

-

Add the weighed this compound powder to a sterile microcentrifuge tube or amber vial.

-

Add the calculated volume of fresh, anhydrous DMSO. For 4.365 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[2][7] Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -80°C for long-term storage (≥ 1 year) or at -20°C for shorter-term storage (1-6 months).[1][2][7]

-

Protocol 2: Cell-Based Assay Using this compound Stock Solution

This protocol provides a general workflow for treating cultured cells with this compound to study its effects on the IRE1/XBP1s pathway.

Materials:

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight in a CO₂ incubator.

-

Preparation of Working Solution:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A typical final concentration for in vitro experiments is 10 µM.[2]

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control using the same final concentration of DMSO in the medium.

-

-

Cell Treatment:

-

Carefully remove the old medium from the cells.

-

Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.

-

Incubate the cells for the desired treatment duration (e.g., 4 to 18 hours).[2]

-

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:

Visualizations

This compound Preparation Workflow

Caption: A flowchart illustrating the key steps for preparing and storing an this compound stock solution.

This compound Signaling Pathway

Caption: A diagram showing how this compound selectively activates the IRE1α branch of the UPR.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | IRE1 | TargetMol [targetmol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medkoo.com [medkoo.com]

- 10. This compound|1185329-96-7|COA [dcchemicals.com]

Application Notes and Protocols for IXA4 in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of IXA4, a selective activator of the IRE1/XBP1s signaling pathway, in the study of neurodegenerative diseases. The information compiled here is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of modulating the Unfolded Protein Response (UPR) in conditions such as Alzheimer's, Parkinson's, and Huntington's disease.

Introduction to this compound

This compound is a small molecule that selectively activates the inositol-requiring enzyme 1 (IRE1), a key sensor of endoplasmic reticulum (ER) stress.[1][2] Unlike global ER stress inducers, this compound preferentially promotes the adaptive signaling branch of the UPR mediated by the splicing of X-box binding protein 1 (XBP1) mRNA to its active form, XBP1s.[2][3] XBP1s is a potent transcription factor that upregulates genes involved in protein folding, quality control, and degradation, thereby enhancing the cell's ability to cope with proteotoxic stress, a common hallmark of many neurodegenerative diseases.[3][4][5]

Notably, this compound accomplishes this selective activation without significantly engaging other arms of the UPR, such as the PERK or ATF6 pathways, or inducing detrimental IRE1-dependent activities like regulated IRE1-dependent decay (RIDD) of mRNA or JNK phosphorylation.[3][6] This selectivity makes this compound a valuable tool for dissecting the specific contributions of the IRE1/XBP1s pathway to neuroprotection and for exploring its potential as a therapeutic agent.

Key Applications in Neurodegenerative Disease Research

-

Reduction of Pathogenic Protein Aggregates: Studies have shown that activation of the IRE1/XBP1s pathway can promote the degradation of destabilized proteins.[3] this compound has been demonstrated to reduce the secretion of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease, by promoting the degradation of the amyloid precursor protein (APP).[1][2][3]

-

Alleviation of Mitochondrial Dysfunction: this compound has been shown to rescue mitochondrial defects observed in cellular models expressing disease-relevant APP mutants.[1][2][7]

-

Neuroprotection: Overexpression of XBP1s has been shown to be neuroprotective in various animal models of neurodegenerative diseases, including Parkinson's and Huntington's disease.[3] this compound, by activating this pathway, offers a pharmacological approach to achieve similar protective effects.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on the use of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |

| XBP1s mRNA Upregulation | HEK293T, Huh7, SH-SY5Y | 10 µM | 4 hours | Selective upregulation of XBP1s mRNA | [2] |

| Aβ Level Reduction | CHO7PA2 (expressing APPV717F) | 10 µM | 18 hours | 50% reduction in Aβ levels in conditioned media | [2] |

| IRE1 Phosphorylation | HEK293T | 10 µM | 4 hours | Increased IRE1 phosphorylation | [3] |

| XBP1 mRNA Splicing | HEK293T | 10 µM | 4 hours | Increased splicing of XBP1 mRNA | [3] |

Table 2: In Vivo Administration of this compound

| Animal Model | Administration Route | Dosage | Frequency | Observed Effect | Reference |

| Chow-fed mice | Intraperitoneal (IP) | 50 mg/kg | Acute | Increased expression of the IRE1 target gene Dnajb9 in the liver | [6][8] |

| Diet-induced obese (DIO) mice | Intraperitoneal (IP) | 50 mg/kg | Once daily | Improved systemic glucose metabolism and liver insulin action | [6] |

Signaling Pathway

The diagram below illustrates the selective activation of the IRE1/XBP1s signaling pathway by this compound.

References

- 1. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Common Cellular Events in the Neurodegenerative Diseases and the Associated Role of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The unfolded protein response in neurodegenerative diseases: a neuropathological perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

Application of IXA4 in Metabolic Disease Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

IXA4 is a highly selective, non-toxic small molecule activator of the Inositol-Requiring Enzyme 1 (IRE1)/X-Box Binding Protein 1 (XBP1s) signaling pathway.[1][2] This pathway is a central component of the unfolded protein response (UPR), a cellular stress response evolutionarily conserved to maintain endoplasmic reticulum (ER) proteostasis. In the context of metabolic diseases, such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), chronic ER stress is a key contributor to cellular dysfunction.[3] this compound offers a novel therapeutic strategy by selectively activating the adaptive arm of the UPR, promoting ER proteostasis remodeling without inducing pro-inflammatory or pro-apoptotic signaling.[1][4][5][6][7]

Clinical studies have demonstrated that this compound can ameliorate metabolic dysfunction in preclinical models of obesity.[4][5][6] In diet-induced obese (DIO) mice, this compound treatment has been shown to improve systemic glucose homeostasis, enhance insulin sensitivity, and reduce hepatic steatosis.[2][4][5][6][8] These beneficial effects are attributed to the this compound-mediated remodeling of the liver transcriptome, leading to reduced glucose production and decreased ectopic lipid deposition.[4][6] Furthermore, this compound has been observed to enhance the function of pancreatic β-cells, improving insulin secretion.[4][5][6] These findings highlight the potential of this compound as a valuable research tool and a promising therapeutic candidate for metabolic diseases.

Mechanism of Action

This compound selectively activates the IRE1α RNase domain, leading to the unconventional splicing of XBP1 mRNA. This spliced variant, XBP1s, is a potent transcription factor that upregulates a battery of genes involved in ER protein folding, quality control, and degradation. A key feature of this compound is its selectivity for the adaptive IRE1/XBP1s pathway, without activating the detrimental branches of IRE1 signaling, such as Regulated IRE1-Dependent Decay (RIDD) of mRNA and JNK activation, which are often associated with chronic ER stress and cellular demise.[1][4][5][6][7]

Figure 1: Selective activation of the IRE1/XBP1s pathway by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in models of metabolic disease.

| In Vivo Model: Diet-Induced Obese (DIO) Mice | Treatment Group | Parameter | Result | Reference |

| C57BL/6J mice on high-fat diet | This compound (50 mg/kg, i.p., 8 weeks) | Glucose Tolerance | Improved | [2][8] |

| Insulin Sensitivity | Improved | [8] | ||

| Hepatic Steatosis | Reduced | [8] | ||

| Liver Inflammation | Reduced | [8] | ||

| Pancreatic β-cell Function | No loss of insulin-producing cells | [8] |

| In Vitro Model | Cell Line | Treatment | Parameter | Result | Reference |

| Pancreatic β-cells | Min6 cells | This compound (10 µM) | Xbp1s mRNA expression | Increased | [4] |

| Hepatocytes | Primary mouse hepatocytes | This compound (10 µM) | HBP target gene expression | Increased | [4] |

| FOXO1 protein levels | Reduced | [4] | |||

| Alzheimer's Disease Model | CHO7PA2 cells (mutant APP) | This compound (10 µM, 18h) | β-amyloid (Aβ) levels | Reduced by 50% | [2] |

| Immunology Model | Mouse splenic T cells | This compound (30 µM, 4 days) | Mitochondrial mass | Increased | [2] |

| Mitochondrial ATP reserves | Increased | [2] |

Experimental Protocols

In Vivo Studies in Diet-Induced Obese (DIO) Mice

A common model to study the effects of this compound on metabolic disease is the diet-induced obese (DIO) mouse.

1. Animal Model and Diet:

-

Male C57BL/6J mice are typically used.

-

At 6-8 weeks of age, mice are placed on a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. Control mice are fed a standard chow diet.

2. This compound Formulation and Administration:

-

Formulation: this compound can be formulated in a vehicle solution, for example, 10% DMSO, 30% Kolliphor EL:ethanol (2:1 ratio), and 60% saline.[2]

-

Administration: Administer daily via intraperitoneal (i.p.) injection for the desired study duration (e.g., 8 weeks).[2][8]

3. Key Experimental Procedures:

-

Glucose Tolerance Test (GTT):

-

Fast mice overnight (approximately 12-16 hours) with free access to water.

-

Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.

-

Administer a 2 g/kg glucose solution via oral gavage or intraperitoneal injection.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

-

-

Insulin Tolerance Test (ITT):

-

Fast mice for 4-6 hours.

-

Record the baseline blood glucose level (t=0).

-

Administer human insulin (e.g., 0.75 U/kg) via intraperitoneal injection.

-

Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

-

Plot blood glucose levels over time to assess insulin sensitivity.

-

-

Analysis of Hepatic Steatosis (Oil Red O Staining):

-

At the end of the study, euthanize mice and harvest the livers.

-

Embed a portion of the liver in Optimal Cutting Temperature (OCT) compound and freeze.

-

Cryosection the frozen liver tissue (e.g., 5-10 µm sections).

-

Fix the sections with 10% formalin.

-

Stain with a freshly prepared and filtered Oil Red O solution to visualize neutral lipids.

-

Counterstain with hematoxylin to visualize nuclei.

-

Acquire images using a light microscope and quantify the lipid-laden area using image analysis software.

-

-

Gene Expression Analysis (RT-qPCR):

-

Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.

-

Homogenize the liver tissue and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using primers specific for target genes (e.g., Dnajb9, Xbp1s, Scd1, Dgat2) and a housekeeping gene for normalization (e.g., Gapdh, Actb).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Figure 2: Experimental workflow for in vivo studies of this compound in DIO mice.

In Vitro Cell-Based Assays

1. Cell Culture:

-

Culture relevant cell lines (e.g., HepG2, primary hepatocytes, Min6 pancreatic β-cells) under standard conditions.

2. This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with the desired concentration of this compound (e.g., 10 µM) for the specified duration (e.g., 6-24 hours).

-

Include a vehicle control (DMSO) in all experiments.

3. XBP1 Splicing Assay:

-

Extract total RNA from treated and control cells.

-

Perform RT-PCR using primers that flank the intron in the XBP1 mRNA.

-

Analyze the PCR products on an agarose gel. The unspliced (XBP1u) and spliced (XBP1s) forms will be distinguishable by size.

4. Western Blot Analysis:

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe with primary antibodies against proteins of interest (e.g., phospho-IRE1, total IRE1, XBP1s, CHOP, β-actin).

-

Incubate with appropriate secondary antibodies and visualize the protein bands.

Figure 3: General workflow for in vitro cell-based assays with this compound.

Conclusion

This compound represents a powerful tool for investigating the role of the adaptive UPR in metabolic diseases. Its high selectivity for the IRE1/XBP1s pathway provides a unique opportunity to dissect the therapeutic potential of enhancing ER proteostasis. The protocols and data presented here offer a foundation for researchers to explore the application of this compound in their own studies, with the ultimate goal of developing novel therapeutic strategies for metabolic disorders.

References

- 1. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA Extraction and RT-PCR on Mouse tissues [protocols.io]

- 3. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RNA extraction from mouse liver and real-time quantitative PCR [bio-protocol.org]

- 7. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

Application Notes and Protocols: IXA4 Formulation for Intraperitoneal Injection

Introduction

IXA4 is a highly selective, non-toxic small molecule activator of the inositol-requiring enzyme 1 (IRE1).[1][2][3] It specifically activates the IRE1/XBP1s signaling pathway, a branch of the unfolded protein response (UPR), without globally activating the UPR or other stress-responsive pathways like the heat shock response or oxidative stress response.[1][3][4] This selective action allows for the remodeling of endoplasmic reticulum (ER) proteostasis.[2] Research has shown that this compound can reduce the secretion of amyloid precursor protein (APP), prevent APP-associated mitochondrial dysfunction, and in animal models of diet-induced obesity, improve glucose homeostasis and reduce hepatic steatosis.[2][5] These application notes provide detailed protocols for the formulation and intraperitoneal administration of this compound for in vivo research.

Data Presentation

Table 1: In Vivo Study Parameters for this compound

This table summarizes the experimental parameters from studies administering this compound via intraperitoneal injection to mice.

| Parameter | Details | Reference |

| Animal Model | Diet-Induced Obese (DIO) Mice | [2][6] |

| Chow-fed Mice | [4][6] | |

| Dosage | 50 mg/kg | [2][4][5][6] |

| Administration Route | Intraperitoneal (IP) Injection | [2][4][6] |

| Frequency | Once daily | [2][6] |

| Treatment Duration | Acute (4, 8, 24 hours) | [4] |

| Chronic (up to 8 weeks) | [2][6] | |

| Key Findings | - Transiently activates IRE1/XBP1s signaling in the liver.[4][6][7] - Improves systemic glucose metabolism.[2][7] - Suppresses hepatic gluconeogenesis and steatosis.[2][5] - Enhances pancreatic β-cell function.[6][8] - Does not induce pathological IRE1 signaling (RIDD or JNK pathways).[4][6][7] |

Table 2: Recommended Guidelines for Intraperitoneal Injection in Mice

This table provides general guidelines for safe and effective IP injections in mice.